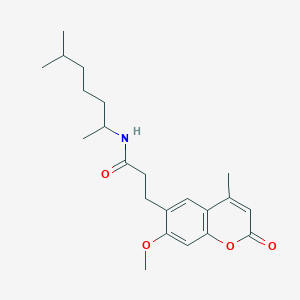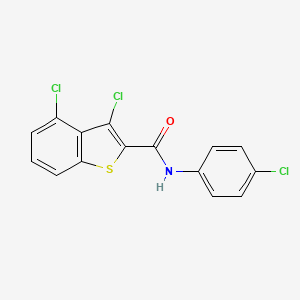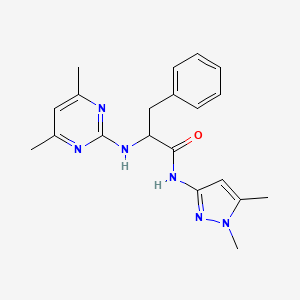![molecular formula C24H23ClN2O4 B11126377 4-[(4-chlorophenyl)carbonyl]-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126377.png)
4-[(4-chlorophenyl)carbonyl]-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a chromenyl group, and a pyrrolone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl and chlorobenzoyl intermediates, followed by their coupling with the pyrrolone core under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions
4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:
4-chlorobenzoyl derivatives: Compounds with similar chlorobenzoyl groups but different core structures.
Chromenyl derivatives: Compounds with chromenyl groups and varying substituents.
Pyrrolone derivatives: Compounds with pyrrolone cores and different functional groups.
Uniqueness
The uniqueness of 4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable tool in scientific research .
特性
分子式 |
C24H23ClN2O4 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H23ClN2O4/c1-26(2)11-12-27-21(17-13-16-5-3-4-6-19(16)31-14-17)20(23(29)24(27)30)22(28)15-7-9-18(25)10-8-15/h3-10,13,21,28H,11-12,14H2,1-2H3/b22-20+ |
InChIキー |
OEYKQNVTGGAUQM-LSDHQDQOSA-N |
異性体SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC4=CC=CC=C4OC3 |
正規SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC4=CC=CC=C4OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate](/img/structure/B11126303.png)

![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126308.png)

![6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11126314.png)
![methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11126315.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11126316.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide](/img/structure/B11126317.png)
![2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11126327.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11126331.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126353.png)
![7-Chloro-1-(4-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126357.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11126364.png)
